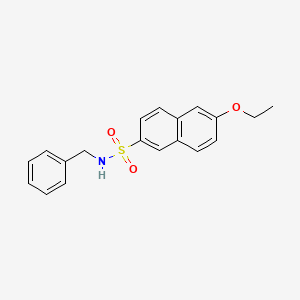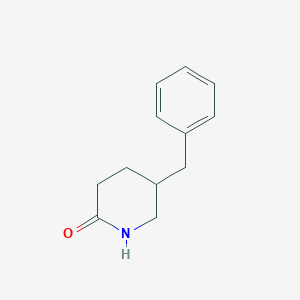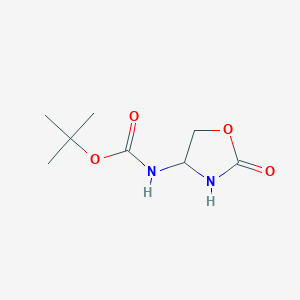
3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as DMTPT, is a synthetic organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing a five-membered ring of two nitrogen atoms and three carbon atoms, with a propanamide side chain. DMTPT has been studied for its biochemical and physiological effects, and its potential for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Crystal Structure and Applications
- Crystal Structure Analysis : The compound's structure is vital for understanding its potential applications. For instance, a study on a similar compound, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, revealed its crystal structure, aiding in determining its potential as a herbicide (Liu et al., 2008).
Chemical Synthesis and Derivatives
- Synthesis of Derivatives : The synthesis of related compounds, like the palladium(II) chloride complexes with 3-(pyrazol-1-yl)propanamide derivatives, is crucial for exploring diverse applications in chemistry and pharmacology (Palombo et al., 2019).
Biological Activities and Applications
Antimicrobial Activity : Compounds with tetrazole moieties, such as 3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide, are often explored for their antimicrobial properties. For example, novel tetrazoles clubbed with pyrimidine demonstrated significant antimicrobial activity, indicating potential applications in developing new antibiotics or antifungals (Bhoge et al., 2021).
Cancer Research : Similar compounds, such as novel sulfonamides carrying a 3,4-dimethoxyphenyl moiety, have been studied for their anticancer activities. These compounds showed promising results as inhibitors of vascular endothelial growth factor receptor (VEGFR)-2, a key target in cancer therapy (Ghorab et al., 2016).
Platelet Antiaggregating Activity : Compounds like 3,5-Diphenyl-1H-pyrazole derivatives, which have structural similarities, have been investigated for their platelet antiaggregating activity. This highlights potential applications in cardiovascular research (Bruno et al., 1991).
Additional Potential Applications
Electrochemical Studies : Tetrazolium salts, closely related to the compound , have been studied for their electrochemical properties. This research could lead to applications in biosensors or redox indicators (Marques et al., 1995).
Herbicidal Activity : Similar compounds have been synthesized and evaluated for their herbicidal activity, suggesting potential agricultural applications for 3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide (Liu et al., 2007).
Propiedades
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-5-6-13(2)17(9-12)21-20(26)16(19-22-24-25-23-19)10-14-7-8-15(27-3)11-18(14)28-4/h5-9,11,16H,10H2,1-4H3,(H,21,26)(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVQXEUYYAESFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

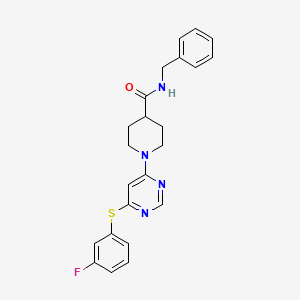
![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2512578.png)
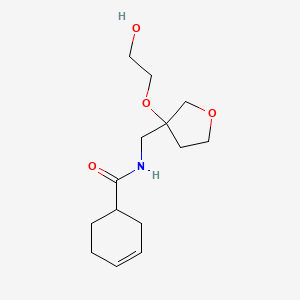
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2512580.png)
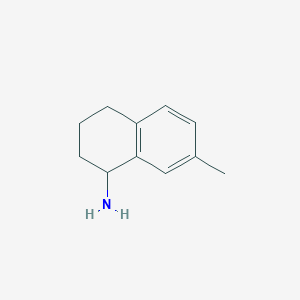


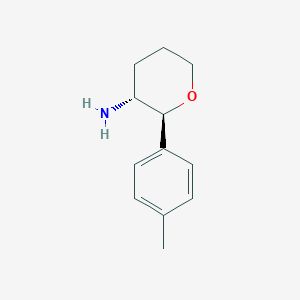
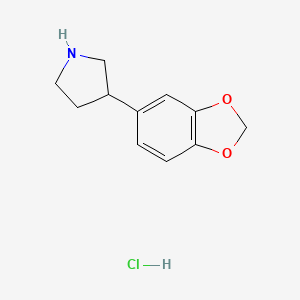

![2,3,4,5,6-pentafluorophenyl 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2512591.png)
